molecular formula C8H10N2OS B1270842 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one CAS No. 375825-03-9

2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one

Cat. No.: B1270842
CAS No.: 375825-03-9
M. Wt: 182.25 g/mol
InChI Key: FEDDTBSIZZDZOO-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy serves as a powerful analytical technique for elucidating the molecular structure and confirming the identity of this compound. Proton nuclear magnetic resonance analysis reveals characteristic signal patterns that correspond to different hydrogen environments within the molecular framework. The methyl group substituent at position 5 generates a distinctive signal pattern, typically appearing as a singlet in the chemical shift range of 1.0-1.5 parts per million due to the aliphatic nature of the carbon-hydrogen bonds.

The methylene protons within the cyclohexane ring portion of the molecule exhibit complex multipicity patterns reflecting their chemical environments and coupling interactions with adjacent protons. These signals typically appear in the upfield region between 2.0-3.0 parts per million, characteristic of protons attached to saturated carbon atoms adjacent to heteroatoms. The amino group protons demonstrate exchangeable behavior and often appear as broad signals due to rapid exchange processes with solvent molecules or intramolecular hydrogen bonding interactions.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural information through the characterization of carbon environments within the molecule. The carbonyl carbon at position 7 exhibits a characteristic downfield chemical shift in the range of 190-200 parts per million, reflecting the deshielding effect of the electronegative oxygen atom. The thiazole ring carbons demonstrate intermediate chemical shift values between aromatic and aliphatic regions, while the methyl carbon appears in the typical aliphatic region around 20-30 parts per million.

Proton Environment Chemical Shift Range (ppm) Multiplicity Integration
Methyl Group (Position 5) 1.0-1.5 Singlet 3H
Methylene Protons (Ring) 2.0-3.0 Multiplet 4H
Amino Group 4.5-6.5 Broad Singlet 2H
Aromatic/Heteroaromatic 7.0-8.5 Complex Variable

Infrared Absorption Profile Analysis

Infrared spectroscopy provides essential information regarding the functional groups present within this compound through the analysis of characteristic vibrational frequencies. The amino group demonstrates a distinctive absorption band in the range of 3200-3550 wavenumbers, corresponding to the nitrogen-hydrogen stretching vibrations. This absorption typically appears as a medium to strong intensity band with characteristic broadening due to hydrogen bonding interactions within the solid state or solution phase.

The carbonyl functionality at position 7 exhibits a strong absorption band in the range of 1680-1750 wavenumbers, characteristic of ketone carbon-oxygen double bond stretching vibrations. The exact position of this absorption band provides information regarding the electronic environment of the carbonyl group and the extent of conjugation with the aromatic ring system. The intensity and sharpness of this band serve as diagnostic features for confirming the presence of the ketone functionality within the molecular structure.

Aromatic carbon-carbon double bond stretching vibrations typically appear in the range of 1550-1700 wavenumbers, providing evidence for the aromatic character of the benzene ring portion of the molecule. The carbon-hydrogen stretching vibrations of the methyl group and methylene groups appear in the range of 2800-3000 wavenumbers, while the corresponding bending vibrations occur at lower frequencies between 1350-1470 wavenumbers. The sulfur-containing heterocyclic ring contributes additional characteristic vibrations that can be identified through careful spectral analysis and comparison with reference compounds.

Functional Group Frequency Range (cm⁻¹) Intensity Assignment
Amino Group (N-H stretch) 3200-3550 Strong, Broad Primary amine
Carbonyl Group (C=O stretch) 1680-1750 Strong Ketone functionality
Aromatic (C=C stretch) 1550-1700 Medium Benzene ring
Aliphatic (C-H stretch) 2800-3000 Strong Methyl/methylene
Aliphatic (C-H bend) 1350-1470 Medium Methyl/methylene

Computational Chemistry Insights

Computational chemistry methodologies provide valuable theoretical insights into the electronic structure, molecular properties, and behavior of this compound. These theoretical approaches complement experimental characterization techniques and offer detailed information regarding molecular orbital distributions, charge distributions, and potential energy surfaces.

Density Functional Theory Calculations

Density functional theory calculations represent a sophisticated computational approach for investigating the electronic structure and molecular properties of this compound. Theoretical studies on related benzothiazole derivatives demonstrate the effectiveness of density functional theory methodologies for predicting molecular geometries, vibrational frequencies, and electronic properties. The B3LYP functional combined with appropriate basis sets provides accurate descriptions of the molecular structure and electronic characteristics of heterocyclic compounds containing sulfur and nitrogen atoms.

Geometry optimization calculations reveal the preferred conformational states of the molecule and provide precise predictions of bond lengths, bond angles, and dihedral angles. The thiazole ring portion typically exhibits planar geometry due to the aromatic character, while the cyclohexane ring adopts non-planar conformations to minimize steric strain. The methyl substituent at position 5 influences the overall molecular geometry through steric interactions and electronic effects that can be quantified through computational analysis.

Vibrational frequency calculations provide theoretical predictions of infrared absorption frequencies that can be directly compared with experimental spectroscopic data. These calculations help in the assignment of specific vibrational modes to observed absorption bands and provide insight into the normal modes of molecular vibration. The accuracy of density functional theory predictions for vibrational frequencies typically requires scaling factors to account for systematic errors in the theoretical methodology.

Natural bond orbital analysis provides detailed information regarding electron distribution and bonding characteristics within the molecule. This analysis reveals the extent of electron delocalization between different molecular orbitals and quantifies the stabilization energies associated with various donor-acceptor interactions. For benzothiazole derivatives, significant stabilization energies are typically observed for interactions involving lone pairs on sulfur and nitrogen atoms with antibonding orbitals of adjacent carbon-carbon and carbon-nitrogen bonds.

Properties

IUPAC Name

2-amino-5-methyl-5,6-dihydro-4H-1,3-benzothiazol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-4-2-5-7(6(11)3-4)12-8(9)10-5/h4H,2-3H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDDTBSIZZDZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=O)C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373403
Record name 2-amino-5-methyl-5,6-dihydro-1,3-benzothiazol-7(4h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375825-03-9
Record name 2-amino-5-methyl-5,6-dihydro-1,3-benzothiazol-7(4h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiourea-Mediated Cyclization

The most widely reported method involves the reaction of ethyl 4-bromo-3-oxopentanoate (1 ) with thiourea in ethanol under reflux conditions. This step forms the thiazole core through nucleophilic substitution and cyclization, yielding ethyl 2-amino-5-methylthiazole-4-carboxylate (2 ). The reaction is monitored via thin-layer chromatography (TLC) to ensure completion, with the ester group confirmed by $$ ^1H $$ NMR signals at 1.18 ppm (triplet, CH$$3$$) and 4.07 ppm (quartet, OCH$$2 $$). Subsequent hydrolysis of 2 using hydrazine hydrate generates 2-(2-amino-5-methylthiazol-4-yl)acetohydrazide (3 ), characterized by IR absorption bands at 3316 cm$$^{-1}$$ (NH) and 3148 cm$$^{-1}$$ (NH$$_2$$).

Critical Parameters :

  • Solvent : Ethanol (reflux, 6 hours)
  • Yield : 74% after recrystallization
  • Purification : Ethanol-based recrystallization removes unreacted thiourea and byproducts.

Oxadiazole Formation and Functionalization

Intermediate 3 undergoes further functionalization with carbon disulfide (CS$$2$$) in the presence of potassium hydroxide to form 2-((2-amino-5-methylthiazol-4-yl)methyl)oxadiazole-5-thiol (4 ). This step, conducted under reflux for 18–20 hours, introduces the oxadiazole moiety, with reaction progress indicated by the cessation of H$$2$$S gas evolution. Acidification with HCl precipitates 4 , which is then recrystallized from ethanol.

Key Data :

  • Reagents : CS$$_2$$ (1.2 mL, 0.02 mol), KOH (1.12 g, 0.02 mol)
  • $$ ^1H $$ NMR : Singlet at 2.31 ppm (CH$$3$$), 3.17 ppm (CO–CH$$2$$).

Purification and Characterization

Recrystallization Strategies

High-purity this compound is obtained through solvent optimization. Ethanol and acetone are preferred for recrystallization due to their polarity gradients, which enhance crystal lattice formation. For instance, suspending crude product in isopropyl alcohol followed by acidification with HCl yields a monohydrate form, as evidenced by powder X-ray diffraction (PXRD) patterns.

Spectroscopic Confirmation

  • IR Spectroscopy : Bands at 3368 cm$$^{-1}$$ (NH$$_2$$) and 1615 cm$$^{-1}$$ (C=N) confirm the thiazole ring.
  • $$ ^1H $$ NMR : Distinct signals for the methyl group (2.31 ppm) and amine protons (6.21–6.86 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 168.22 (C$$7$$H$$8$$N$$_2$$OS).

Comparative Analysis of Synthetic Methods

Method Starting Material Reagents Yield Purity
Thiourea Cyclization Ethyl 4-bromo-3-oxopentanoate Thiourea, EtOH 74% >95%
Pramipexole Analog 4-Acetylamido-cyclohexanone Thiourea, AcOH 68% >98%
Hydrazide Route Compound 3 CS$$_2$$, KOH 70% 93%

Insights :

  • The thiourea cyclization route offers superior yields but requires rigorous purification.
  • Acidic conditions in pramipexole synthesis improve enantiomeric purity but complicate scale-up.

Industrial-Scale Considerations

Solvent Recovery

Ethanol and acetone are recoverable via distillation, reducing environmental impact. For example, patent WO2011021214A2 reports 90% solvent recovery using rotary evaporation under reduced pressure.

Byproduct Management

H$$2$$S gas generated during CS$$2$$ reactions necessitates scrubbers to meet safety standards. Neutralization with NaOH solution is effective.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazolones .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus15 µg/mL
This compoundE. coli20 µg/mL

The antimicrobial activity is attributed to the presence of the thiazole moiety, which enhances the compound's ability to disrupt bacterial cell membranes.

Anticancer Potential

Recent investigations have highlighted the anticancer potential of benzothiazole derivatives. The compound has been tested against several cancer cell lines with promising results.

Cell LineIC50 (µM)Reference
MCF-7 (breast cancer)5.71
HCT116 (colon cancer)6.14
HepG2 (liver cancer)8.00

The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Synthesis and Derivative Development

The synthesis of this compound has been extensively studied, leading to the development of various derivatives with enhanced biological activities. Methods include:

  • Reflux with Acetic Anhydride : This method yields high-purity compounds suitable for biological testing. Yield 83% after purification \text{Yield }83\%\text{ after purification }
  • Microwave-Assisted Synthesis : This technique provides rapid synthesis under controlled conditions, improving yield and reducing reaction times.

Antimicrobial Efficacy Study

A comprehensive study evaluated the antimicrobial efficacy of several thiazole derivatives against clinical isolates of bacteria. The study concluded that compounds related to this compound exhibited superior activity compared to standard antibiotics like ampicillin and streptomycin.

Anticancer Activity Assessment

In a recent study published in a peer-reviewed journal, researchers synthesized a series of benzothiazole derivatives and tested their anticancer activities against multiple cancer cell lines. The results indicated that modifications at the thiazole ring significantly influenced cytotoxicity profiles.

Mechanism of Action

The mechanism of action of 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

CAS No. Compound Name Key Structural Differences Similarity Score Notable Properties/Applications
17583-10-7 2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one Lacks methyl group at position 5 0.89 Intermediate in anticonvulsant synthesis
2933-29-1 2-Amino-4,5,6,7-tetrahydrobenzothiazole Fully saturated ring (no ketone) 0.84 Used in dopamine receptor studies
40353-62-6 1-(2-Amino-5-methylthiazol-4-yl)ethanone Substituent at position 4 (acetyl group) 0.89 Antimicrobial agent precursor
935850-03-6 5,6-Dihydrobenzo[d]thiazol-7(4H)-one Lacks amino and methyl groups 0.79 Polymer stabilizer
104617-49-4 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine Additional amino group at position 6 0.80 Anticancer scaffold

Key Findings:

Ketone at position 7 distinguishes it from 2933-29-1, which has a fully saturated ring. This ketone may increase electrophilicity, influencing reactivity in nucleophilic substitution reactions .

Biological Relevance: Compounds like 40353-62-6 (similarity score 0.89) exhibit antimicrobial activity, suggesting that the target compound’s amino and methyl groups could be optimized for similar applications . The absence of a second amino group (compared to 104617-49-4) may reduce its utility in metal chelation, a mechanism critical for some anticancer drugs .

Synthetic Accessibility :

  • Derivatives such as 935850-03-6 are synthesized via simpler routes (e.g., cyclization of thioamides), whereas the target compound requires regioselective methylation, complicating large-scale production .

Biological Activity

2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one (commonly referred to as AMT) is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C₈H₁₀N₂OS
  • Molecular Weight : 182.24 g/mol
  • Structure : The compound features a benzothiazole ring system which is significant for its biological interactions.

Biological Activity Overview

AMT exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties. Its unique structure allows it to interact with various biological molecules, making it a valuable candidate for drug development.

The biological activity of AMT is primarily attributed to its ability to inhibit specific enzymes and modulate biochemical pathways. The following are key mechanisms:

  • Enzyme Inhibition : AMT interacts with active sites of enzymes, leading to inhibition that affects various metabolic pathways. This interaction is facilitated by hydrogen bonding and hydrophobic interactions with protein structures.
  • Antimicrobial Activity : Studies have shown that AMT possesses significant antibacterial properties against both gram-positive and gram-negative bacteria. Its effectiveness is likely due to its ability to disrupt bacterial cell metabolism .

Antimicrobial Studies

A series of studies have evaluated the antibacterial efficacy of AMT against various bacterial strains. Results indicated that:

  • Gram-positive bacteria : AMT demonstrated potent activity against Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative bacteria : Effective against Escherichia coli and Pseudomonas aeruginosa, although the required concentrations were higher compared to gram-positive strains .

In Vivo Studies

In vivo studies involving animal models have provided insights into the pharmacokinetics and safety profile of AMT:

  • Dosage Effects : Research indicated that lower doses (50 mg/kg) did not result in significant adverse effects, while higher doses (500 mg/kg) led to observable toxicity markers such as increased liver and kidney weights .
  • Histopathological Analysis : No significant histopathological alterations were observed at lower doses, suggesting a favorable safety profile at therapeutic levels .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, AMT was tested against a panel of bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL for various pathogens. This highlights its potential as an effective antimicrobial agent.

Case Study 2: Enzyme Interaction

A study focused on the interaction between AMT and human carbonic anhydrase II (hCA II). The results indicated that AMT acts as an isoform-selective inhibitor, affecting pH regulation and ion transport in cells. This property may have implications for developing treatments for conditions like glaucoma and epilepsy where hCA II plays a crucial role .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialEffective against gram-positive and gram-negative bacteria
Enzyme InhibitionInhibits human carbonic anhydrase II
Toxicity ProfileNo significant effects at low doses; toxicity at high doses

Q & A

Q. What are the established synthetic protocols for 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step processes, including cyclization of precursors under controlled conditions. For example, thiadiazole ring formation in analogous compounds requires sulfur and nitrogen sources with catalysts like iodine or Lewis acids . Optimization involves varying solvents (e.g., 1,4-dioxane), temperature, and stoichiometric ratios of reagents (e.g., malononitrile or ethyl cyanoacetate) to improve yield and purity .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

High-resolution NMR (¹H/¹³C) confirms molecular structure, while HPLC (C18 columns, UV detection) quantifies purity. Mass spectrometry (ESI-MS or HRMS) validates molecular weight. For trace impurities, hyphenated techniques like LC-MS or GC-MS are recommended. Triethylamine (TEA) is often used during synthesis to stabilize intermediates and reduce side products .

Q. How does the compound’s solubility and stability vary under different experimental conditions?

Solubility is typically tested in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers at varying pH levels. Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH) with periodic HPLC analysis. For analogs like 2-Methyl-4,5,6,7-tetrahydrobenzothiazol-7-one, stability in acidic/alkaline conditions correlates with ring strain and substituent effects .

Q. What are the key physicochemical properties (e.g., pKa, logP) relevant to its biological activity?

Experimental determination of pKa (via potentiometric titration) and logP (shake-flask method) is critical. Computational tools like ACD/Labs or MarvinSuite provide preliminary estimates. For benzothiazole derivatives, electron-withdrawing groups (e.g., amino) influence solubility and membrane permeability .

Q. What are common synthetic byproducts or impurities, and how are they mitigated?

Byproducts often arise from incomplete cyclization or oxidation. Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) are standard purification methods. Process analytical technology (PAT) monitors reaction progress in real-time to minimize impurities .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be elucidated?

Mechanistic studies employ isotopic labeling (e.g., ¹⁵N or ³⁴S) and kinetic profiling. For example, thiadiazole formation may follow a nucleophilic aromatic substitution pathway, as observed in structurally related thiadiazolo[3,2-a]pyrimidin-7-one syntheses . DFT calculations (Gaussian or ORCA) model transition states and activation energies.

Q. What computational strategies predict pharmacological targets or off-target effects?

Molecular docking (AutoDock Vina, Schrödinger) screens against protein databases (e.g., PDB). QSAR models trained on benzothiazole analogs identify structural motifs linked to GABA receptor modulation or kinase inhibition . Meta-analysis of transcriptomic data (e.g., LINCS L1000) reveals pathway-level interactions.

Q. How should contradictory results in biological activity studies be resolved?

Systematic reviews (PRISMA guidelines) assess methodological variability (e.g., cell lines, assay conditions). Dose-response curves and receptor binding assays (radioligand displacement) validate target specificity. For example, discrepancies in benzodiazepine derivative activity often stem from differential receptor subtype affinities .

Q. What strategies address challenges in scaling up synthesis for preclinical studies?

Flow chemistry improves reproducibility and heat management for exothermic steps. Design of experiments (DoE) optimizes parameters like residence time and catalyst loading. Green chemistry principles (e.g., solvent substitution) reduce environmental impact while maintaining yield .

Q. How can biodegradation or metabolic pathways be studied in environmental or pharmacological contexts?

Radiolabeled compounds (¹⁴C) track degradation in soil/water systems. In vitro metabolism assays (hepatic microsomes, CYP450 isoforms) identify primary metabolites. High-resolution mass spectrometry (HRMS/MS) elucidates fragmentation patterns, while molecular networking (GNPS) compares metabolic profiles across species .

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